
3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with an acid chloride. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . This suggests that the synthesis of "3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide" could potentially follow a similar pathway, involving the appropriate chlorinated benzoyl chloride and an amine with a trifluoromethylphenyl group.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives. For instance, different crystal forms of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide were studied, and despite their different appearances, they shared the same molecular and crystal structure . Density Functional Theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties of these compounds, as seen in the studies of other benzamide derivatives . These methods would likely be applicable to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through various theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These methods help in understanding the chemical behavior of the molecules under different conditions . The antioxidant properties of benzamide derivatives can also be determined using assays like the DPPH free radical scavenging test . Such analyses would be relevant for "3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide" to predict its reactivity and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal habitus of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide was found to significantly affect its biological properties . Spectroscopic techniques like IR, NMR, and UV-Vis are used to characterize these compounds and provide information on their chemical environments . These techniques would be essential for a comprehensive analysis of the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
The compound 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can be linked to the broader class of acylthioureas and benzamides, which have been synthesized and characterized for various applications. These compounds have shown significant anti-pathogenic activity, especially against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogens like chlorine and fluorine in the molecular structure contributes to their biological activity, suggesting potential uses in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antidiabetic Activity
Related research on compounds with trifluoromethyl groups and structural similarities to 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has shown potent antihyperglycemic effects in diabetic models. These studies have led to the discovery of new classes of antihyperglycemic agents that function through unique mechanisms, such as inhibiting renal tubular glucose reabsorption without affecting intestinal glucose absorption. This suggests potential research applications of similar compounds in treating diabetes and managing blood glucose levels (Kees et al., 1996).
Dopamine-D2 Antagonist Properties
Compounds like 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, which share structural features with substituted benzamides, have been studied for their binding properties to dopamine-D2 receptors in the brain. These studies have significant implications for understanding and potentially treating neurological disorders, as they offer insights into the functioning of dopamine-D2 antagonists in the central nervous system. Such research could lead to the development of new therapeutic agents for conditions like schizophrenia and Parkinson's disease (Hall, Köhler, & Gawell, 1985).
Mosquito Development Inhibitors
Research on benzamides and related compounds has also explored their efficacy as insect development inhibitors, particularly against mosquito populations. Studies have identified compounds that are highly effective in controlling larval stages of mosquitoes at low concentrations, offering a potential avenue for developing environmentally friendly pesticides. This research is particularly relevant for managing vector-borne diseases and could lead to new strategies in mosquito control programs (Schaefer, Miura, Wilder, & Mulligan, 1978).
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKRFQVOKXMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

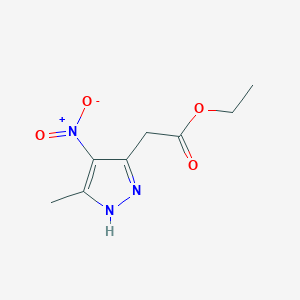
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)



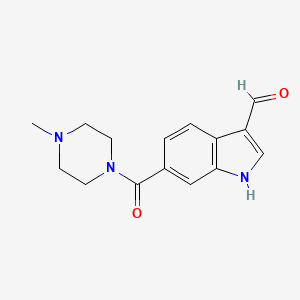
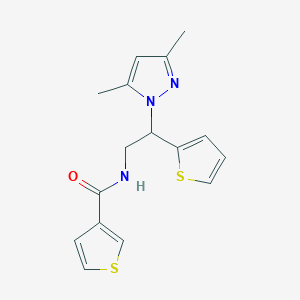
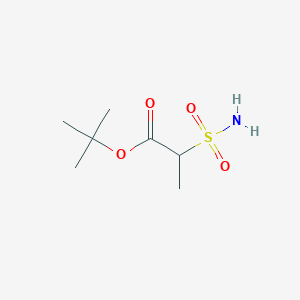
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)
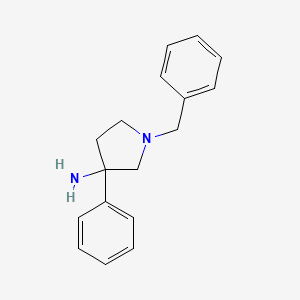
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)